(1-Ethylpyrrolidin-3-yl)methanol

Medicinal Chemistry Drug Design Physicochemical Property Analysis

(1-Ethylpyrrolidin-3-yl)methanol (CAS 61472-22-8) is a heterocyclic building block featuring a pyrrolidine ring with an N-ethyl and a 3-hydroxymethyl substituent. With a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol, this compound is a racemic liquid at room temperature and is primarily sourced as a research chemical for early-stage discovery and chemical synthesis applications.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 61472-22-8
Cat. No. B1288785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylpyrrolidin-3-yl)methanol
CAS61472-22-8
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)CO
InChIInChI=1S/C7H15NO/c1-2-8-4-3-7(5-8)6-9/h7,9H,2-6H2,1H3
InChIKeyOQESQLHTMOOSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethylpyrrolidin-3-yl)methanol (CAS 61472-22-8): Core Properties and Procurement Baseline


(1-Ethylpyrrolidin-3-yl)methanol (CAS 61472-22-8) is a heterocyclic building block featuring a pyrrolidine ring with an N-ethyl and a 3-hydroxymethyl substituent . With a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol, this compound is a racemic liquid at room temperature and is primarily sourced as a research chemical for early-stage discovery and chemical synthesis applications . It is commercially available from multiple suppliers in various purity grades (typically 95-98%), with pricing varying significantly based on vendor and quantity [1]. As a member of the pyrrolidine class—a scaffold prevalent in alkaloids, CNS-active agents, and numerous drug candidates—this compound serves as a versatile intermediate for further functionalization through its reactive hydroxymethyl group .

Why (1-Ethylpyrrolidin-3-yl)methanol Cannot Be Interchanged with Other Pyrrolidine Building Blocks


The (1-Ethylpyrrolidin-3-yl)methanol scaffold presents a specific combination of substituents—an N-ethyl group and a primary alcohol at the 3-position—that directly governs its physicochemical properties, reactivity, and ultimate utility in synthesis. Substituting this compound with a closely related analog, such as (R)-pyrrolidin-3-ylmethanol (MW 101.15) or (S)-pyrrolidin-3-ylmethanol, introduces significant changes in molecular weight, lipophilicity, and hydrogen-bonding capacity that cannot be compensated for without altering the synthetic route and downstream product profile [1]. The N-ethyl group modulates basicity and steric environment, directly influencing reaction outcomes in alkylations, acylations, and reductive aminations . Furthermore, substitution with enantiopure alternatives (e.g., (S)-(1-ethylpyrrolidin-3-yl)methanol, CAS 2166251-13-2) introduces chiral complexity that may be unnecessary for racemic screening libraries but critical for lead optimization . Generic substitution without verifying equivalent purity grades, analytical documentation, and synthetic compatibility introduces unnecessary risk in both research reproducibility and scale-up feasibility .

(1-Ethylpyrrolidin-3-yl)methanol: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Differential: Calculated LogP Comparison Versus Unsubstituted Pyrrolidine-3-methanol

The N-ethyl substitution on (1-Ethylpyrrolidin-3-yl)methanol substantially increases lipophilicity compared to the unsubstituted parent scaffold, (pyrrolidin-3-yl)methanol. The calculated XLogP3 value for the ethyl-substituted compound is 0.3 . In contrast, the calculated XLogP3 for (pyrrolidin-3-yl)methanol is -0.9 [1]. This difference of 1.2 log units represents a more than 15-fold increase in the predicted octanol-water partition coefficient, indicating significantly higher membrane permeability and altered pharmacokinetic potential.

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Molecular Weight and Topological Polar Surface Area (TPSA) Comparison with De-ethyl Analog

The addition of an ethyl group increases molecular weight from 101.15 g/mol for the parent (pyrrolidin-3-yl)methanol to 129.20 g/mol for (1-Ethylpyrrolidin-3-yl)methanol [1]. Simultaneously, the Topological Polar Surface Area (TPSA) remains constant at 23.5 Ų for both compounds [2]. This combination—increased molecular weight with unchanged polar surface area—results in a higher lipophilic efficiency (LipE) and improved predicted passive membrane permeability relative to polar surface area, a key parameter in CNS drug design.

Medicinal Chemistry Chemical Synthesis Lead Optimization

Physicochemical Property Comparison: Boiling Point and Density

The physical properties of (1-Ethylpyrrolidin-3-yl)methanol differ measurably from its unsubstituted analog, which has practical implications for purification and handling. The estimated boiling point of (1-Ethylpyrrolidin-3-yl)methanol is 205.99 °C (EPA T.E.S.T.) or 210.93 °C (EPI Suite), with a density of 0.95 g/cm³ [1]. In contrast, (R)-pyrrolidin-3-ylmethanol exhibits a reported boiling point of 176 °C and density of 0.978 g/cm³ . This approximately 30 °C difference in boiling point necessitates adjusted distillation parameters and may influence solvent selection for reactions requiring elevated temperatures.

Chemical Synthesis Process Chemistry Purification Method Development

Patent and Literature Context: Utility as an Intermediate in Biologically Relevant Scaffolds

(1-Ethylpyrrolidin-3-yl)methanol and its derivatives are explicitly cited as key intermediates or substructures in multiple patent applications. Notably, it appears in patent applications related to nanomaterials (US-2021230112-A1, US-2021169804-A1, WO-2021113365-A1) and as a component in small molecule inhibitors of PD-1/PD-L1 (WO-2021063404-A1) . The (1-ethylpyrrolidin-3-yl) scaffold is also found in advanced leads targeting mTOR (IC50: 550 nM) [1], Estrogen Receptor Alpha (PDB: 8DUC) [2], and as a substructure in the marketed drug darifenacin [3]. In contrast, the unsubstituted pyrrolidin-3-ylmethanol appears more frequently as a generic chiral building block but lacks the same density of specific patent citations for this particular N-ethyl substitution pattern.

Pharmaceutical Intermediates Medicinal Chemistry Patent Analysis

Reactivity Differentiation: Hydroxymethyl Group as a Synthetic Handle

The primary alcohol in (1-Ethylpyrrolidin-3-yl)methanol enables distinct synthetic transformations that are not possible with the N-ethylpyrrolidine core alone. The compound undergoes oxidation to the corresponding aldehyde or ketone using CrO₃ or KMnO₄, and reduction to the amine using LiAlH₄ . This reactivity profile allows for divergent functionalization strategies that are not accessible with the unsubstituted pyrrolidine or with N-ethylpyrrolidine lacking the hydroxymethyl handle. In comparison, (1-ethylpyrrolidin-3-yl)amine (CAS 6789-94-2) offers an amine handle but lacks the alcohol's versatility for esterification, etherification, or mild oxidation [1].

Organic Synthesis Building Blocks Functional Group Interconversion

Purity and Analytical Documentation Variability Across Suppliers

A critical differentiator for procurement is the availability and reliability of analytical documentation. Suppliers offer (1-Ethylpyrrolidin-3-yl)methanol at varying purity levels (95-98%) with differing levels of analytical support . For instance, Bidepharm provides batch-specific QC data including NMR, HPLC, and GC for the (S)-enantiomer (CAS 2166251-13-2) , while Sigma-Aldrich's DiscoveryCPR offering explicitly states that no analytical data is collected and the product is sold 'AS-IS' . This represents a critical procurement decision point: the lower-cost, uncharacterized material may be suitable for initial screening, whereas the fully characterized material is essential for lead optimization or scale-up where reproducibility is paramount. The parent (pyrrolidin-3-yl)methanol is also widely available, but the N-ethyl variant's analytical support varies more significantly by vendor.

Chemical Procurement Quality Control Analytical Chemistry

Optimal Research and Industrial Application Scenarios for (1-Ethylpyrrolidin-3-yl)methanol


Early-Stage Drug Discovery: Fragment-Based Screening and Hit Expansion

The racemic nature and moderate lipophilicity (XLogP3 = 0.3) of (1-Ethylpyrrolidin-3-yl)methanol make it a valuable fragment for screening libraries targeting CNS or intracellular protein-protein interactions . Its molecular weight (129.20 g/mol) and TPSA (23.5 Ų) fall within ideal fragment space (MW < 250, TPSA < 60), while the N-ethyl group provides a tangible increase in lipophilicity (+1.2 log units) over the parent scaffold, improving the likelihood of detecting weak but tractable binding [1]. The compound's hydroxymethyl handle also permits rapid analoging via ester or ether formation to explore vector space identified in co-crystal structures (e.g., ERα, PDB: 8DUC) [2].

Medicinal Chemistry Lead Optimization: Scaffold Hopping and Property Tuning

When a project aims to improve membrane permeability or metabolic stability of a polar lead series, (1-Ethylpyrrolidin-3-yl)methanol offers a quantifiable property shift compared to unsubstituted pyrrolidine alcohols. The addition of the N-ethyl group increases MW by 28 g/mol and XLogP3 by 1.2 units while maintaining TPSA at 23.5 Ų [1]. This data allows medicinal chemists to precisely calculate the impact on LipE and CNS MPO scores before synthesis. Furthermore, the compound's established precedent in patent literature (e.g., PD-1/PD-L1 inhibitors, mTOR inhibitors with IC50 550 nM) provides a validated starting point for generating novel IP in competitive target spaces [3].

Chemical Process Development: Reaction Optimization and Scale-Up Studies

The distinct physical properties of (1-Ethylpyrrolidin-3-yl)methanol—specifically its higher boiling point (~206-211 °C) compared to the unsubstituted analog (176 °C)—necessitate tailored purification strategies that are critical for process chemists scaling up a synthetic route . This 30-35 °C difference in boiling point may simplify the removal of lower-boiling impurities during fractional distillation or, conversely, require higher temperatures that could impact thermally sensitive downstream products. Additionally, the availability of detailed analytical data (NMR, HPLC, GC) from vendors like Bidepharm for the enantiopure form [1] supports the stringent documentation required for process validation and regulatory submissions, unlike 'AS-IS' research-grade material [2].

Synthetic Methodology Development: Functional Group Interconversion Studies

As a bifunctional building block containing both a tertiary amine and a primary alcohol, (1-Ethylpyrrolidin-3-yl)methanol is ideally suited for developing and testing novel chemoselective reactions. The compound's documented reactivity includes oxidation to the aldehyde, reduction to the amine, and various O-substitutions . This versatility, which is absent in simple N-ethylpyrrolidine or in amine-only analogs, allows methodology groups to explore a matrix of reaction conditions on a single, commercially available scaffold. The reported difference in physical properties (e.g., density 0.95 g/cm³) also aids in reaction setup and workup calculations for continuous flow applications [1].

Technical Documentation Hub

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